Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)-
Overview
Description
Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- is an organic compound characterized by the presence of trifluoromethyl and chloro substituents on a phenyl ring, along with a trifluoroacetamide group
Mechanism of Action
Target of Action
It’s worth noting that many fluorinated compounds, including those with similar structures, have been found to exhibit remarkable biological activity . They often act as inhibitors of various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The presence of fluorine atoms in the molecule is known to enhance the biological activity of such compounds . The unique physicochemical properties of the fluorine atom, combined with the characteristics of the phenyl and acetamide groups, likely contribute to its interaction with its targets .
Biochemical Pathways
Given the broad spectrum of activities exhibited by similar fluorinated compounds, it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its overall biological activity .
Result of Action
Similar fluorinated compounds have been found to exhibit a range of biological activities, including antibacterial, antineoplastic, and antiviral effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the amide bond. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent on the phenyl ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The trifluoroacetamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of agrochemicals, such as herbicides or insecticides, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Bicalutamide: An antiandrogen used in the treatment of prostate cancer, containing a trifluoromethyl group.
Uniqueness
Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- is unique due to the combination of its trifluoromethyl and chloro substituents, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF6NO/c10-4-1-2-6(5(3-4)8(11,12)13)17-7(18)9(14,15)16/h1-3H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSWYBJLIQQADD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90238299 | |
Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90830-16-3 | |
Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090830163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 4'-chloro-2,2,2-trifluoro-2'-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90238299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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